5-bromo-4-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-bromo-4-methyl-1H-indole-2-carboxylic acid: is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the indole ring. It appears as a solid, typically white to light yellow crystalline in nature .
Mechanism of Action
Target of Action
The primary targets of 5-bromo-4-methyl-1H-indole-2-carboxylic acid are VEGFR-2 tyrosine kinase (TK) and HIV-1 integrase . VEGFR-2 TK plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process vital for tumor growth and metastasis . HIV-1 integrase is an enzyme that enables the integration of viral DNA into the host cell’s genome, a critical step in the HIV replication cycle .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR-2 TK activity , leading to a decrease in angiogenesis. It also effectively inhibits the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of integrase , thereby preventing the integration of viral DNA into the host genome.
Biochemical Pathways
The inhibition of VEGFR-2 TK by this compound leads to the disruption of the VEGF signaling pathway , which is crucial for angiogenesis. This disruption can lead to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway . The inhibition of HIV-1 integrase prevents the integration of viral DNA into the host genome, thereby interrupting the HIV replication cycle .
Result of Action
The inhibition of VEGFR-2 TK by this compound can lead to cell cycle arrest and induction of apoptosis , potentially reducing tumor growth and metastasis. The inhibition of HIV-1 integrase can interrupt the HIV replication cycle , potentially reducing the viral load in the body.
Biochemical Analysis
Biochemical Properties
Indoles, such as 5-bromo-4-methyl-1H-indole-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . This suggests that this compound could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-indole-2-carboxylic acid can be achieved through several steps:
Bromination of Indole: Indole is reacted with bromomethane to yield 5-bromo-4-methylindole.
Oxidation: The 5-bromo-4-methylindole is then oxidized to form this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-4-methyl-1H-indole-2-carboxylic acid can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted indoles.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole compound
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biological Studies: Used in studies involving indole derivatives due to its structural similarity to biologically active compounds.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the synthesis of organic materials and dyes
Comparison with Similar Compounds
- 5-bromoindole-2-carboxylic acid
- 4-methylindole-2-carboxylic acid
- 5-bromo-1H-indole-2-carboxylic acid
Comparison:
Properties
IUPAC Name |
5-bromo-4-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEKYQYWSFKBJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-58-8 | |
Record name | 5-bromo-4-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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